molecular formula C30H32ClN5O3 B10820414 [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

Cat. No.: B10820414
M. Wt: 546.1 g/mol
InChI Key: NQSFYHJUSFDAJX-UVDUPURASA-N
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Description

CAY10740 (hydrochloride) is a chemical compound that serves as an analog of the protein arginine deiminase 4 (PAD4) inhibitor GSK484. It is known for its significant efficacy in decreasing the viability of 4T1 cells, a type of cancer cell line, by 85% and 98% at concentrations of 5 and 10 micromolar, respectively . This compound is primarily used in biochemical research, particularly in studies related to cancer and cell death.

Preparation Methods

The synthesis of CAY10740 (hydrochloride) involves a series of chemical reactions, including copper-catalyzed C−H arylation of benzimidazole . The detailed synthetic route and reaction conditions are as follows:

    Starting Materials: The synthesis begins with the preparation of the benzimidazole core structure.

    Copper-Catalyzed C−H Arylation: This step involves the arylation of the benzimidazole core using a copper catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods for CAY10740 (hydrochloride) are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

CAY10740 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the carbonyl group present in the structure.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CAY10740 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of protein arginine deiminase 4 (PAD4).

    Biology: Employed in cell viability assays to understand its effects on cancer cell lines.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to decrease cancer cell viability.

    Industry: Utilized in the development of biochemical assays and research tools.

Mechanism of Action

The mechanism of action of CAY10740 (hydrochloride) involves the inhibition of protein arginine deiminase 4 (PAD4). This enzyme plays a crucial role in the post-translational modification of proteins through the conversion of arginine residues to citrulline. By inhibiting PAD4, CAY10740 (hydrochloride) disrupts this modification process, leading to decreased cell viability and potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

CAY10740 (hydrochloride) is compared with other similar compounds, particularly GSK484, which is also a PAD4 inhibitor. The key differences and similarities are:

Similar compounds include:

    GSK484: Another PAD4 inhibitor with lower efficacy compared to CAY10740 (hydrochloride).

    BB-Cl-amidine: A pan-PAD inhibitor with broader activity but different specificity.

Properties

Molecular Formula

C30H32ClN5O3

Molecular Weight

546.1 g/mol

IUPAC Name

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

InChI

InChI=1S/C30H31N5O3.ClH/c1-33-28-23(14-21(16-27(28)38-2)30(37)34-13-12-26(36)22(31)18-34)32-29(33)25-15-20-10-6-7-11-24(20)35(25)17-19-8-4-3-5-9-19;/h3-11,14-16,22,26,36H,12-13,17-18,31H2,1-2H3;1H/t22-,26+;/m0./s1

InChI Key

NQSFYHJUSFDAJX-UVDUPURASA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6=CC=CC=C6.Cl

Canonical SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6=CC=CC=C6.Cl

Origin of Product

United States

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